molecular formula C13H9ClINO4S B3382952 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid CAS No. 379725-42-5

4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid

Cat. No.: B3382952
CAS No.: 379725-42-5
M. Wt: 437.64 g/mol
InChI Key: GSCDBKDBOKSHFU-UHFFFAOYSA-N
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Description

4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H9ClINO4S and a molecular weight of 437.64 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is used in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCDBKDBOKSHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210091
Record name 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379725-42-5
Record name 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379725-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Reactant of Route 2
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Reactant of Route 3
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Reactant of Route 4
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Reactant of Route 6
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid

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